molecular formula C32H44O11 B1200000 Lanceotoxin B

Lanceotoxin B

Cat. No.: B1200000
M. Wt: 604.7 g/mol
InChI Key: IKNIMVNUBXHADS-YGGZPGJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanceotoxin B is a steroid lactone. It derives from a bufanolide.

Scientific Research Applications

Cytotoxicity and Mechanisms of Action

Lanceotoxin B exhibits significant cytotoxic effects, particularly on neuronal cells. Studies have demonstrated that it induces greater cytotoxicity in mouse neuroblastoma (Neuro-2a) cells compared to myocardial (H9c2) cells. The effective concentration (EC50) of this compound for Neuro-2a cells was found to be between 4.4 and 5.5 µM over 24 to 72 hours, indicating a strong neurotoxic effect, while the EC50 for H9c2 cells was greater than 200 µM .

Table 1: EC50 Values for this compound in Different Cell Lines

Cell Line24 h EC50 (µM)48 h EC50 (µM)72 h EC50 (µM)
Neuro-2a5.46 ± 0.375.27 ± 0.594.43 ± 0.67
H9c2>200~200<200

The cytotoxicity is attributed to the compound's ability to disrupt cellular homeostasis, particularly affecting mitochondrial function and leading to apoptosis in affected cells . Ultrastructural changes observed through transmission electron microscopy revealed swelling of mitochondria and Golgi complexes, alongside increased autophagic vesicles in this compound-treated cells .

Potential Therapeutic Applications

Despite its toxic nature, this compound and related compounds have been studied for their potential therapeutic applications, particularly in the context of neurodegenerative diseases and pain management.

Neurodegenerative Diseases

The interaction of this compound with ligand-gated ion channels suggests potential avenues for drug development targeting neurological disorders. Toxins that modulate these channels can serve as templates for designing new pharmacological agents aimed at treating conditions such as Alzheimer's disease and multiple sclerosis . The neurotoxic properties of this compound may also provide insights into the mechanisms underlying neurodegeneration.

Pain Management

Neurotoxins have been explored as analgesics due to their ability to modulate pain pathways. This compound's mechanism of action on neuromuscular receptors may offer a novel approach to pain relief by desensitizing nociceptive pathways . Further research is needed to evaluate its efficacy and safety in clinical settings.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the effects of this compound on different cell types:

  • Study on Cytotoxic Effects : A comparative study assessed the cytotoxicity of this compound against other bufadienolides, confirming its potent neurotoxic effects on neuronal cell lines while exhibiting lower toxicity towards cardiac cells .
  • Ultrastructural Analysis : Electron microscopy studies provided detailed insights into the cellular damage caused by this compound, revealing specific changes that correlate with its neurotoxic effects .

Properties

Molecular Formula

C32H44O11

Molecular Weight

604.7 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl] acetate

InChI

InChI=1S/C32H44O11/c1-17-25(36)26(37)27(38)28(41-17)42-20-6-11-30(16-33)22-7-10-29(3)21(19-4-5-24(35)40-15-19)9-13-32(29,39)23(22)8-12-31(30,14-20)43-18(2)34/h4-5,15-17,20-23,25-28,36-39H,6-14H2,1-3H3/t17-,20-,21+,22-,23+,25-,26+,27+,28-,29+,30-,31-,32-/m0/s1

InChI Key

IKNIMVNUBXHADS-YGGZPGJKSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)OC(=O)C)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanceotoxin B
Reactant of Route 2
Lanceotoxin B
Reactant of Route 3
Lanceotoxin B
Reactant of Route 4
Lanceotoxin B
Reactant of Route 5
Lanceotoxin B
Reactant of Route 6
Lanceotoxin B

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